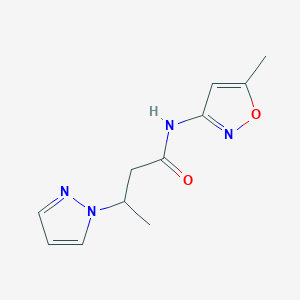![molecular formula C24H23N3OS B6092218 3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)
3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide, also known as TPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPTB is a heterocyclic compound that consists of a thienopyridine ring system and an amide functional group, which makes it a versatile molecule for various biological and chemical applications.
作用機序
The mechanism of action of 3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. This compound has been shown to inhibit the activity of the enzyme tubulin, which plays a critical role in the formation of microtubules, a critical component of the cytoskeleton of cells. By inhibiting the activity of tubulin, this compound disrupts the formation of microtubules, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cells and tissues. In addition to its anticancer and antiviral activity, this compound has also been shown to have anti-inflammatory and antioxidant activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the initiation and propagation of inflammatory responses. Additionally, this compound has been shown to scavenge free radicals and protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of 3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is its high potency and selectivity against cancer cells and viruses. This compound has been shown to have IC50 values in the nanomolar range against a variety of cancer cell lines, making it a promising drug candidate for the treatment of cancer. Additionally, this compound has also been shown to have low toxicity in normal cells, making it a safe and effective drug candidate. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research and development of 3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify the specific enzymes and proteins that it targets. Furthermore, there is a need for in vivo studies to evaluate the efficacy and safety of this compound as a potential drug candidate for the treatment of cancer and viral infections. Finally, there is also a need for the development of novel drug delivery systems to improve the solubility and bioavailability of this compound in vivo.
合成法
The synthesis of 3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves a multi-step process that starts with the preparation of 4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with benzylamine and ammonia to obtain this compound in high yield and purity.
科学的研究の応用
3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown significant potential as a drug candidate for the treatment of various diseases. This compound has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has also been shown to have potent antiviral activity against the influenza virus.
特性
IUPAC Name |
3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-15-16(2)20-21(25)22(29-23(20)26-17(15)3)24(28)27(19-12-8-5-9-13-19)14-18-10-6-4-7-11-18/h4-13H,14,25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRQYASPOSEEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6092165.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6092166.png)
![4-(5-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)benzonitrile](/img/structure/B6092168.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
![5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide](/img/structure/B6092185.png)
![8,8-dimethyl-5-(2-nitrophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6092194.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092199.png)


![4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B6092238.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6092246.png)
